molecular formula C8H8BrN3OS3 B4761679 N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

Cat. No. B4761679
M. Wt: 338.3 g/mol
InChI Key: WPYTWSAXOOCBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, also known as BTA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the class of thiazole compounds, which have been shown to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide involves the inhibition of the proteasome, a cellular complex that plays a critical role in protein degradation. The proteasome is responsible for the degradation of misfolded and damaged proteins, as well as the regulation of key cellular processes, such as cell cycle progression and apoptosis. N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide binds to the catalytic site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins and ultimately triggering apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to exhibit a broad range of biochemical and physiological effects, particularly in cancer cells. Studies have shown that N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide induces apoptosis in cancer cells by inhibiting the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins. N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle and inducing cell cycle arrest. In addition, N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to exhibit anti-inflammatory and antimicrobial properties, although the underlying mechanisms are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide for lab experiments is its potent anticancer activity against a wide range of cancer cell lines. N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, making it a promising candidate for the development of novel cancer therapies. However, one of the limitations of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, the mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research and development of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. Another area of focus is the elucidation of the mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, which could lead to the development of more potent and selective proteasome inhibitors. In addition, future research could explore the potential of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide as a therapeutic agent for other diseases, such as neurodegenerative disorders and infectious diseases. Overall, N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide represents a promising candidate for the development of novel therapeutics, and further research is needed to fully realize its potential.

Scientific Research Applications

N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of the proteasome, a cellular complex that degrades proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins and ultimately triggers apoptosis in cancer cells.

properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3OS3/c9-5-3-11-7(16-5)12-6(13)4-15-8-10-1-2-14-8/h3H,1-2,4H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYTWSAXOOCBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=NC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
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N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
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N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
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N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
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N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
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N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

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